3-(1-(2-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

5-[1-(2-bromobenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2/c1-24-21(28)26(16-7-3-2-4-8-16)19(23-24)15-11-13-25(14-12-15)20(27)17-9-5-6-10-18(17)22/h2-10,15H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIYDFVPHFBCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

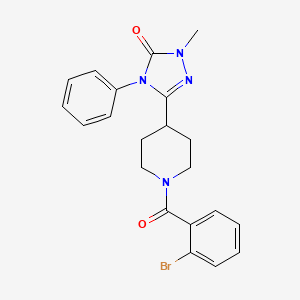

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine moiety, a triazole ring, and a bromobenzoyl substituent, which are key to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to This compound demonstrate varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. For instance, related triazole derivatives have been reported to possess moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, triazole derivatives have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. For example, certain triazole compounds have exhibited IC50 values in the low micromolar range against AChE .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

- Piperidine Moiety : Known for various pharmacological activities including anesthetic effects and glucose regulation.

- Triazole Ring : Associated with anti-inflammatory and antimicrobial properties.

- Bromobenzoyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Table 1: Comparison of Biological Activities of Triazole Derivatives

| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) |

|---|---|---|

| 3-(1-(2-bromobenzoyl)piperidin-4-yl)-... | Moderate to Strong | Low Micromolar |

| 5-{1-[4-chlorophenyl]sulfonyl}-... | 2.14 ± 0.003 | 6.28 ± 0.003 |

| 3-(2-bromophenyl)-... | Strong | Moderate |

Case Studies

Several case studies have explored the pharmacological potential of triazole derivatives similar to This compound :

- Antimicrobial Studies : A study demonstrated that a series of synthesized triazoles exhibited significant antibacterial activity against multiple strains of bacteria, suggesting a promising avenue for further drug development .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory effects of various triazole derivatives highlighted their potential in treating conditions related to enzyme dysregulation .

Scientific Research Applications

Research indicates that compounds containing triazole moieties exhibit a range of biological activities. The specific compound has been studied for:

- Anticancer Properties : Triazoles are often incorporated into drug designs targeting cancer cells. Similar compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells .

- Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial properties against bacteria and fungi. This compound may possess similar activities due to the presence of the triazole ring, which is known for its interaction with microbial enzymes .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Cancer Therapy : Given its anticancer properties, ongoing research is exploring its use as a chemotherapeutic agent. Studies have indicated that similar triazole-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Agents : The ability of triazoles to disrupt microbial growth makes them valuable in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Numerous studies have explored the efficacy of triazole derivatives in various biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Identified high cytotoxicity against BT-474 cells with an IC50 value of 0.99 μM. |

| Study 2 | Biological Activity | Investigated novel triazole derivatives displaying diverse pharmacological activities including anticancer and antimicrobial effects. |

| Study 3 | Synthesis Techniques | Discussed various synthetic pathways for triazole derivatives emphasizing yield optimization. |

Q & A

How can researchers optimize the synthesis of 3-(1-(2-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one to improve yield and purity?

Basic Research Focus:

Synthetic optimization often involves multi-step reactions. For example, the introduction of the 2-bromobenzoyl group to the piperidine ring may require careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). A methodology inspired by the synthesis of similar triazole-thione derivatives suggests using nucleophilic substitution or condensation reactions under inert atmospheres to minimize side products . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can enhance purity, as demonstrated in analogous piperidine-triazole syntheses .

What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Basic Research Focus:

- 1H/13C NMR : Assign signals for the piperidine ring (δ ~2.5–3.5 ppm for CH2 groups), the 1,2,4-triazol-5-one ring (δ ~7.5–8.5 ppm for aromatic protons), and the 2-bromobenzoyl moiety (δ ~7.2–7.8 ppm for bromo-substituted aryl protons) .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly the conformation of the piperidine ring and the spatial arrangement of the bromobenzoyl group, as shown in studies of structurally related Schiff bases .

How can researchers design analogs to explore structure-activity relationships (SAR) for biological activity?

Advanced Research Focus:

- Core Modifications : Replace the 2-bromobenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .

- Piperidine Substitution : Introduce bulkier groups (e.g., tert-butyl) at the piperidin-4-yl position to evaluate steric effects on target binding, as seen in studies of piperazine-containing triazoles .

- Triazolone Ring : Modify the 1-methyl or 4-phenyl groups to test hydrophobicity and hydrogen-bonding capacity .

What experimental strategies are recommended for evaluating the compound’s potential enzyme inhibition or cytotoxicity?

Advanced Research Focus:

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., for kinases or proteases) with IC50 determination. For example, marine-derived triazole analogs were screened against carbonic anhydrase isoforms to identify inhibitory mechanisms .

- Cytotoxicity Screening : Employ cell lines (e.g., HeLa, MCF-7) with MTT assays. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry to distinguish apoptosis from necrosis .

How should researchers address contradictory data in biological activity studies?

Advanced Research Focus:

- Dose-Response Validation : Replicate assays across independent labs to rule out batch variability.

- Solubility Considerations : Use DMSO stock solutions at <0.1% v/v to avoid solvent toxicity, and confirm compound stability via HPLC before testing .

- Statistical Design : Apply randomized block designs with split-plot arrangements to account for variables like cell passage number or incubation time .

What computational methods can predict the compound’s pharmacokinetic properties?

Advanced Research Focus:

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability.

- ADMET Modeling : Use SwissADME or ProTox-II to estimate logP, blood-brain barrier permeability, and hepatotoxicity .

How can the compound’s solubility and formulation be optimized for in vivo studies?

Advanced Research Focus:

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin complexes to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles, as demonstrated for hydrophobic triazole derivatives .

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Focus:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.